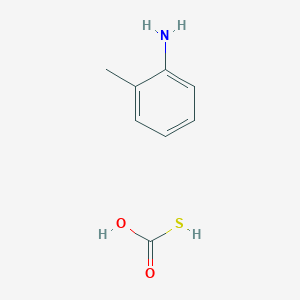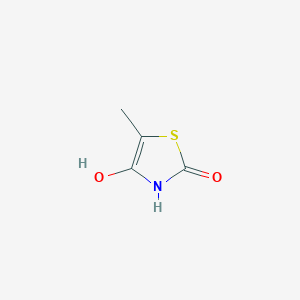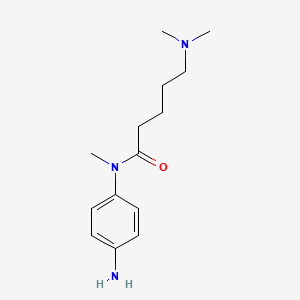![molecular formula C15H27NOS B12538904 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one CAS No. 652966-84-2](/img/structure/B12538904.png)
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are present in both natural and synthetic compounds. These compounds have gained significant attention due to their diverse biological activities and their role as intermediates in medicinal and organic chemistry .
准备方法
The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one involves several steps. One common method includes the reaction of amino acid esters, amino alcohols, and chiral amines via photooxygenation. This process yields homochiral 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives, which are useful precursors to various bioactive compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, primary amines, and donor-acceptor cyclopropanes. For example, the reaction of donor-acceptor cyclopropanes with primary amines can lead to the formation of γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . Major products formed from these reactions include di- and trisubstituted pyrrolidin-2-ones, which can be further used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .
科学研究应用
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one has numerous scientific research applications. In chemistry, it serves as a precursor to various bioactive compounds, including alkaloids and unusual amino acids . In biology and medicine, pyrrolidin-2-one derivatives exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and antiviral properties . These compounds are also used in the synthesis of selective and effective inhibitors of histone deacetylases, cannabinoid receptors, cyclin-dependent kinases, and other molecular targets .
作用机制
The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolidin-2-one derivatives can inhibit histone deacetylases, leading to changes in gene expression and subsequent biological effects . These compounds may also interact with other molecular targets such as cannabinoid receptors and cyclin-dependent kinases, modulating their activity and resulting in various pharmacological effects .
相似化合物的比较
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as N-methylpyrrolidin-2-one and other pyrrolidin-2-one derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
属性
CAS 编号 |
652966-84-2 |
|---|---|
分子式 |
C15H27NOS |
分子量 |
269.4 g/mol |
IUPAC 名称 |
3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H27NOS/c1-4-5-6-7-10-18-12-14-8-9-16(15(14)17)11-13(2)3/h12-13H,4-11H2,1-3H3 |
InChI 键 |
PFXGIIMXIMCPBR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC=C1CCN(C1=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


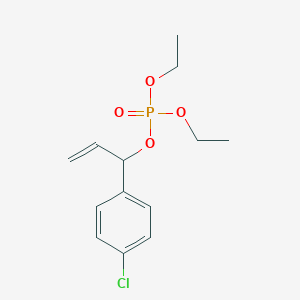
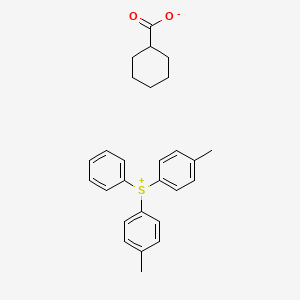
![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)

![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
